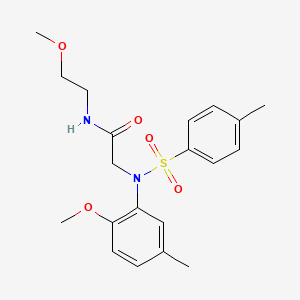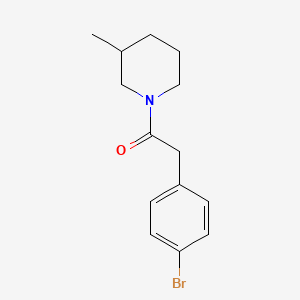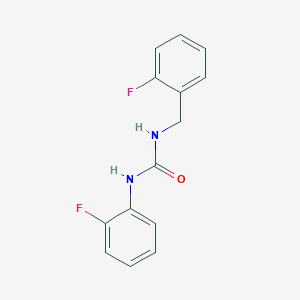![molecular formula C21H25N3O7 B5145266 1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B5145266.png)
1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both methoxy and nitrophenyl groups attached to a piperazine ring, along with oxalic acid as a counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 3-methoxybenzyl chloride and 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using reagents like boron tribromide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Boron tribromide, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amino derivatives.
Reduction: Demethylated products.
Substitution: Alkylated or acylated piperazine derivatives.
科学研究应用
1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and nitrophenyl groups play a crucial role in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
- 1-[(3-Methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
- 1-[(3-Methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Uniqueness
1-[(3-Methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. The nitrophenyl group, in particular, enhances the compound’s reactivity and potential for further functionalization.
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.C2H2O4/c1-25-18-7-4-5-16(13-18)14-20-9-11-21(12-10-20)15-17-6-2-3-8-19(17)22(23)24;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZWIVLHLSFARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-Ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol](/img/structure/B5145187.png)

![N-cyclopropyl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5145202.png)
![dimethyl 2-[2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate](/img/structure/B5145216.png)
![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B5145220.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)

![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-N-phenylacetamide](/img/structure/B5145249.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145254.png)
![2-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B5145258.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145281.png)
![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
